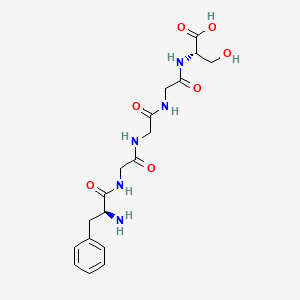![molecular formula C13H19N2O6PS B14231082 6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid CAS No. 503086-97-3](/img/structure/B14231082.png)
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid is an organic compound that belongs to the class of phosphorothioates This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom, and a hexanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid typically involves the following steps:
Formation of the Phosphorothioate Group: The phosphorothioate group can be introduced by reacting a suitable phosphorus compound with a sulfur source. For example, a dialkyl phosphite can be reacted with sulfur to form a dialkyl phosphorothioate.
Attachment of the 4-Nitrophenoxy Group: The 4-nitrophenoxy group can be introduced by reacting the phosphorothioate intermediate with 4-nitrophenol under suitable conditions, such as in the presence of a base.
Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety can be introduced by reacting the intermediate with a suitable hexanoic acid derivative, such as hexanoyl chloride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for yield and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium boroh
Eigenschaften
CAS-Nummer |
503086-97-3 |
|---|---|
Molekularformel |
C13H19N2O6PS |
Molekulargewicht |
362.34 g/mol |
IUPAC-Name |
6-[[methoxy-(4-nitrophenoxy)phosphinothioyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H19N2O6PS/c1-20-22(23,14-10-4-2-3-5-13(16)17)21-12-8-6-11(7-9-12)15(18)19/h6-9H,2-5,10H2,1H3,(H,14,23)(H,16,17) |
InChI-Schlüssel |
KZLVOFUKFGBQHC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(NCCCCCC(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)

